

# Target Validation of PF-07038124 in Inflammatory Skin Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07038124 |           |
| Cat. No.:            | B10827956   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**PF-07038124** is a novel, topically administered, oxaborole-based small molecule inhibitor of phosphodiesterase 4 (PDE4) currently under investigation for the treatment of inflammatory skin diseases, including atopic dermatitis (AD) and plaque psoriasis. This document provides a comprehensive technical overview of the target validation for **PF-07038124**, summarizing its mechanism of action, preclinical data, and clinical trial findings. The potent and selective inhibition of PDE4, a key enzyme in the inflammatory cascade, by **PF-07038124** leads to the suppression of pro-inflammatory mediators and demonstrates significant clinical efficacy and a favorable safety profile in patients with mild to moderate disease.

# Introduction: The Role of PDE4 in Inflammatory Skin Disease

Inflammatory skin diseases such as atopic dermatitis and plaque psoriasis are chronic conditions characterized by immune dysregulation.[1] A central signaling pathway implicated in these diseases is the cyclic adenosine monophosphate (cAMP) pathway.[2] PDE4 is a critical enzyme that degrades cAMP, and its expression is upregulated in the skin of patients with these conditions.[2] Reduced intracellular cAMP levels contribute to the production of pro-inflammatory cytokines.[2] By inhibiting PDE4, intracellular cAMP levels are increased, which in turn modulates the inflammatory response, making PDE4 a compelling therapeutic target.[1]



#### Mechanism of Action of PF-07038124

**PF-07038124** is a potent and selective inhibitor of the PDE4 enzyme, with specific activity against the PDE4B2 isoform.[3] Inhibition of PDE4B2 by **PF-07038124** blocks the hydrolysis of cAMP, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, primarily Protein Kinase A (PKA), which in turn modulates gene transcription to suppress the production of multiple pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFNy).[1][3] This targeted immunomodulatory activity is believed to be the primary mechanism driving the therapeutic benefit of **PF-07038124** in inflammatory skin diseases.[1]

# **Signaling Pathway**





Click to download full resolution via product page



**Figure 1: PF-07038124** inhibits PDE4, increasing cAMP levels and modulating cytokine production.

# Data Presentation Preclinical Efficacy

The inhibitory activity of **PF-07038124** was assessed in vitro against the PDE4B2 enzyme and its ability to suppress cytokine production.

| Target                                          | IC50 (nM) |  |
|-------------------------------------------------|-----------|--|
| PDE4B2                                          | 0.5[3]    |  |
| IL-4 Inhibition                                 | 4.1[3]    |  |
| IL-13 Inhibition                                | 125[3]    |  |
| IFNy Inhibition                                 | 1.06[3]   |  |
| Table 1: Preclinical Inhibitory Activity of PF- |           |  |
| 07038124.                                       |           |  |

## Clinical Efficacy (Phase 2a Study NCT04664153)

A randomized, double-blind, vehicle-controlled Phase 2a clinical trial evaluated the efficacy and safety of **PF-07038124** 0.01% ointment applied once daily for 6 weeks in patients with mild to moderate atopic dermatitis or plaque psoriasis.[1]

**Atopic Dermatitis** 



| Endpoint<br>(Week 6)                                            | PF-07038124<br>(n=36) | Vehicle (n=34) | Difference | p-value   |
|-----------------------------------------------------------------|-----------------------|----------------|------------|-----------|
| Mean % Change<br>from Baseline in<br>EASI Score                 | -74.9%[1]             | -35.5%[1]      | -39.4%[1]  | <0.001[1] |
| Table 2: Efficacy<br>of PF-07038124<br>in Atopic<br>Dermatitis. |                       |                |            |           |

#### Plaque Psoriasis

| Endpoint<br>(Week 6)                                           | PF-07038124<br>(n=17) | Vehicle (n=17) | Difference | p-value   |
|----------------------------------------------------------------|-----------------------|----------------|------------|-----------|
| Mean Change<br>from Baseline in<br>PASI Score                  | -4.8[4]               | 0.1[4]         | -4.9[4]    | <0.001[4] |
| Table 3: Efficacy<br>of PF-07038124<br>in Plaque<br>Psoriasis. |                       |                |            |           |

### Clinical Safety (Phase 2a Study NCT04664153)

Treatment-emergent adverse events (TEAEs) were comparable between the **PF-07038124** and vehicle groups, with no application site reactions reported in the active treatment arms.[1]



| Indication        | PF-07038124     | Vehicle         |
|-------------------|-----------------|-----------------|
| Atopic Dermatitis | 25.0% (9/36)[1] | 26.5% (9/34)[1] |
| Plaque Psoriasis  | 17.6% (3/17)[4] | 35.3% (6/17)[4] |

Table 4: Incidence of

Treatment-Emergent Adverse

Events.

## **Experimental Protocols**

# Preclinical T-cell Based Assay for Cytokine Inhibition (Representative Protocol)

While the specific protocol used for **PF-07038124** is proprietary, a representative method for assessing the impact of a compound on T-cell cytokine production is as follows:

- T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then purified using magnetic-activated cell sorting (MACS).
- T-Cell Culture and Stimulation: Purified CD4+ T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.
- Compound Treatment: PF-07038124 is dissolved in a suitable solvent (e.g., DMSO) and added to the T-cell cultures at various concentrations. A vehicle control is run in parallel.
- Cytokine Measurement: After a 24-48 hour incubation period, the cell culture supernatant is collected. The concentrations of key cytokines (e.g., IL-4, IL-13, IFNy) are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is calculated by plotting the percent inhibition of cytokine production against the log concentration of PF-07038124 and fitting the data to a four-parameter logistic curve.





Click to download full resolution via product page

Figure 2: Representative workflow for a preclinical T-cell based cytokine inhibition assay.

### Phase 2a Clinical Trial (NCT04664153) Protocol

- Study Design: A Phase 2a, randomized, double-blind, vehicle-controlled, parallel-group, multi-center "basket" study.[1]
- Population: Adult patients (18-70 years) with mild to moderate atopic dermatitis or mild to moderate plaque psoriasis.[4]
- Inclusion Criteria (Atopic Dermatitis):
  - Diagnosis of atopic dermatitis for at least 3 months.[5]
  - Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate).
  - AD covering 5% to 20% of Body Surface Area (BSA).[5]
- Inclusion Criteria (Plaque Psoriasis):
  - Diagnosis of plaque psoriasis for at least 6 months.[5]
  - Physician's Global Assessment (PGA) score of 2 (mild) or 3 (moderate).
  - Plaque psoriasis covering 5% to 15% of BSA.[5]
- Intervention:
  - **PF-07038124** 0.01% topical ointment applied once daily for 6 weeks.[1]
  - Vehicle ointment applied once daily for 6 weeks.[1]
- Primary Endpoints:



- Atopic Dermatitis: Percent change from baseline in the Eczema Area and Severity Index
  (EASI) total score at week 6.[1]
- Plaque Psoriasis: Change from baseline in the Psoriasis Area and Severity Index (PASI)
  score at week 6.[4]
- Safety Assessments: Monitoring of treatment-emergent adverse events, including application site reactions, vital signs, electrocardiography, and laboratory tests.[1] Plasma concentrations of PF-07038124 were also measured.[1]



Click to download full resolution via product page

Figure 3: Workflow of the Phase 2a clinical trial for PF-07038124.

### Conclusion

The available preclinical and clinical data provide strong validation for PDE4 as a therapeutic target in inflammatory skin diseases. **PF-07038124** has demonstrated potent and selective



inhibition of PDE4, leading to a significant reduction in key pro-inflammatory cytokines. The Phase 2a clinical trial results in both atopic dermatitis and plaque psoriasis show that topical application of **PF-07038124** is associated with statistically significant and clinically meaningful improvements in disease severity. Furthermore, the treatment was well-tolerated, with a favorable safety profile and no application site reactions. These findings support the continued development of **PF-07038124** as a promising topical therapy for patients with inflammatory skin diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and Safety of PF-07038124 in Patients With Atopic Dermatitis and Plaque Psoriasis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ajmc.com [ajmc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Target Validation of PF-07038124 in Inflammatory Skin Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827956#pf-07038124-target-validation-in-inflammatory-skin-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com